molecular formula C7H3Cl3N2 B1604666 3,4,6-Trichloro-1H-indazole CAS No. 885522-45-2

3,4,6-Trichloro-1H-indazole

Cat. No.: B1604666
CAS No.: 885522-45-2
M. Wt: 221.5 g/mol
InChI Key: DUSLYHDMPAHQAC-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of three chlorine atoms at positions 3, 4, and 6 on the benzene ring makes this compound a unique derivative with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 3,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and purification methods is also critical to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can yield amino-substituted indazoles, while oxidation can produce indazole N-oxides.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-1H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The presence of chlorine atoms enhances its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without chlorine substitutions.

    3,5-Dichloro-1H-indazole: A similar compound with chlorine atoms at positions 3 and 5.

    4,6-Dichloro-1H-indazole: A compound with chlorine atoms at positions 4 and 6.

Uniqueness

3,4,6-Trichloro-1H-indazole is unique due to the specific pattern of chlorine substitutions, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and potency, such as targeted drug design and advanced material synthesis .

Properties

IUPAC Name

3,4,6-trichloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLYHDMPAHQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646387
Record name 3,4,6-Trichloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-45-2
Record name 3,4,6-Trichloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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